![molecular formula C₁₂H₁₂D₆N₂O₂ B1140747 1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one CAS No. 887352-16-1](/img/structure/B1140747.png)

1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

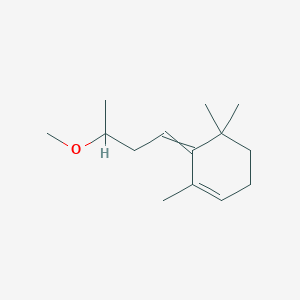

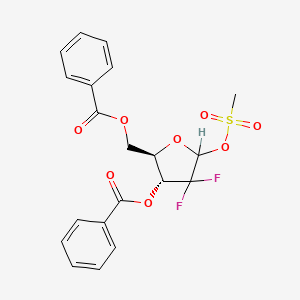

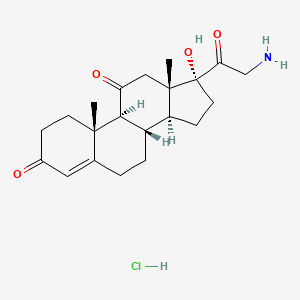

4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one, also known as 4-hydroxy-4-pyridin-3-ylbutan-2-one, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 104°C and a boiling point of 200°C. 4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one is a versatile compound that can be used as a starting material for the synthesis of various organic compounds, as well as a reactant in various biochemical and physiological studies.

科学的研究の応用

Biomedical Applications

The compound is structurally similar to 1H-Pyrazolo[3,4-b]pyridines, which have been extensively studied for their biomedical applications . These compounds have been found to have diverse biological activities, and their substitution patterns have been analyzed in detail . The 1H-isomers, in particular, have been found to predominate in a ratio of 3.6 to 1 .

Synthesis Methods

The compound’s synthesis methods are likely to be similar to those of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .

Potential Use in Diabetes Treatment

Due to the efficacy of similar compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Antioxidant Activity

Hydroxyl pyridinones, which are structurally similar to the compound , have been found to combine ALR2 inhibition with antioxidant action . This makes them favorable to be designed as antioxidative core of carbonxylic multifunctional ARI .

X-ray Diffraction Studies

The compound could potentially be used in X-ray diffraction studies, similar to the Pu-(1,2-HOPO) complex . Such studies can provide valuable insights into the structure and properties of the compound .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one involves the reaction of 4-hydroxy-4-(pyridin-3-yl)butan-1-amine with propan-2-one in the presence of a suitable catalyst.", "Starting Materials": [ "4-hydroxy-4-(pyridin-3-yl)butan-1-amine", "Propan-2-one", "Suitable catalyst" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-4-(pyridin-3-yl)butan-1-amine in propan-2-one.", "Step 2: Add a suitable catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Extract the product with a suitable solvent.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |

CAS番号 |

887352-16-1 |

製品名 |

1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one |

分子式 |

C₁₂H₁₂D₆N₂O₂ |

分子量 |

228.32 |

IUPAC名 |

1-[(4-hydroxy-4-pyridin-3-ylbutyl)amino]propan-2-one |

InChI |

InChI=1S/C12H18N2O2/c1-10(15)8-13-7-3-5-12(16)11-4-2-6-14-9-11/h2,4,6,9,12-13,16H,3,5,7-8H2,1H3 |

SMILES |

CC(=O)CNCCCC(C1=CN=CC=C1)O |

同義語 |

N-(4-Hydroxy-4-pyridin-3-yl-butyl)-N-methyl-acetamide-d6; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)